molecular formula C10H8BrNO2 B1415349 5-Bromo-4-cyano-2-methylphenylacetic acid CAS No. 1807081-94-2

5-Bromo-4-cyano-2-methylphenylacetic acid

Cat. No.: B1415349
CAS No.: 1807081-94-2
M. Wt: 254.08 g/mol
InChI Key: QKXMUISEFUEQHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-cyano-2-methylphenylacetic acid (5-BCMPA) is an organic compound that is used in a variety of scientific and medical research applications. It is a white, crystalline solid with a molecular weight of 253.14 g/mol and a melting point of 151–152°C. 5-BCMPA is a versatile compound with a wide range of applications in laboratory experiments and research studies.

Scientific Research Applications

5-Bromo-4-cyano-2-methylphenylacetic acid has a wide range of applications in scientific and medical research. It is used as a reagent for the synthesis of a variety of compounds, such as antibiotics, anti-cancer drugs, and other pharmaceuticals. This compound is also used in the synthesis of fluorescent dyes and fluorescent proteins. In addition, this compound is used in the synthesis of organic compounds used in the manufacture of cosmetics, detergents, and other consumer products.

Mechanism of Action

The mechanism of action of 5-Bromo-4-cyano-2-methylphenylacetic acid is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of fatty acids, cholesterol, and other lipids. It is also thought to act as an antioxidant and may have anti-inflammatory properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of fatty acids, cholesterol, and other lipids. It is also thought to act as an antioxidant and may have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Bromo-4-cyano-2-methylphenylacetic acid in lab experiments is its versatility. It can be used in a wide range of applications, including the synthesis of pharmaceuticals, fluorescent dyes, and organic compounds. In addition, it is relatively easy to synthesize and is generally safe to use. The main limitation of using this compound is its lack of specificity. It can inhibit a wide range of enzymes, which can make it difficult to target specific pathways.

Future Directions

There are a number of potential future directions for the use of 5-Bromo-4-cyano-2-methylphenylacetic acid in scientific and medical research. These include further studies on the biochemical and physiological effects of this compound, as well as the development of more specific inhibitors of enzymes involved in the synthesis of fatty acids, cholesterol, and other lipids. In addition, further studies could be conducted to develop new applications for this compound in the synthesis of pharmaceuticals, fluorescent dyes, and organic compounds. Finally, further studies could be conducted to develop new methods for synthesizing this compound.

Properties

IUPAC Name

2-(5-bromo-4-cyano-2-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6-2-8(5-12)9(11)3-7(6)4-10(13)14/h2-3H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXMUISEFUEQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CC(=O)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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